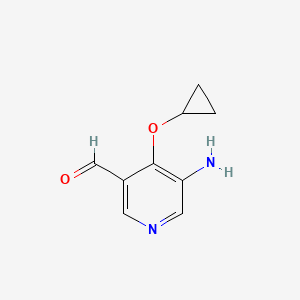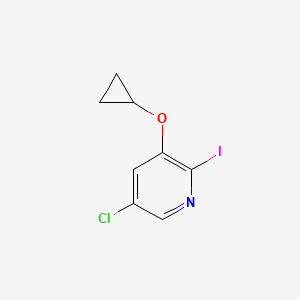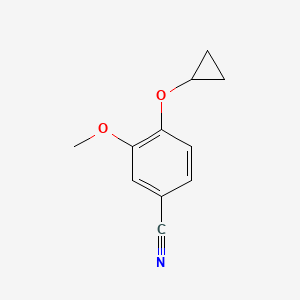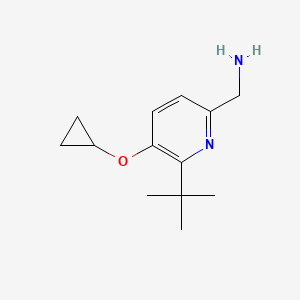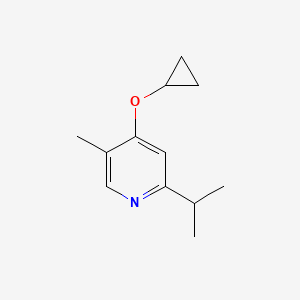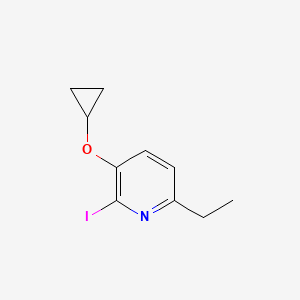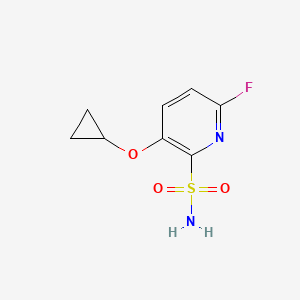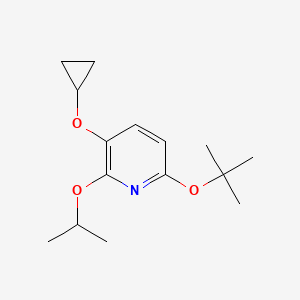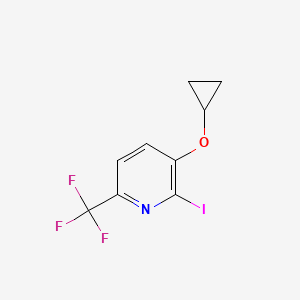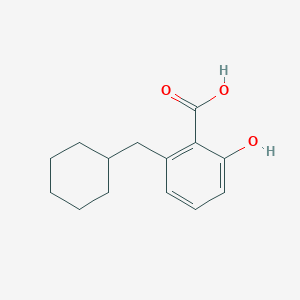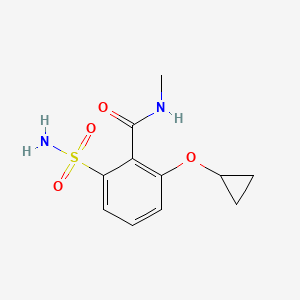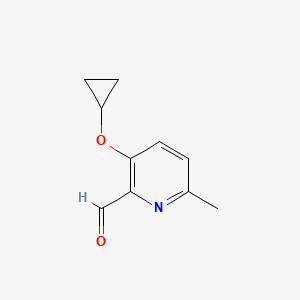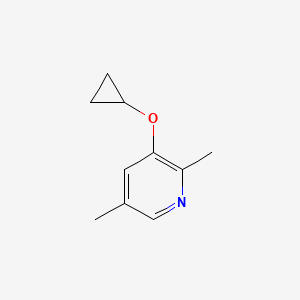
5-Cyclopropoxy-2-(methylthio)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-(methylthio)nicotinic acid is a chemical compound with the molecular formula C10H11NO3S and a molecular weight of 225.26 g/mol . This compound is a derivative of nicotinic acid, which is known for its various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-2-(methylthio)nicotinic acid involves multicomponent reactions. One of the principal methods for synthesizing nicotinic acid derivatives is the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . The reaction typically involves the use of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, morpholine, and alkylating agents in ethanol at room temperature . The resulting intermediate is then regioselectively alkylated with alkyl halides to form the desired product .
Analyse Chemischer Reaktionen
5-Cyclopropoxy-2-(methylthio)nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with alkyl halides under basic conditions . Major products formed from these reactions include various nicotinic acid derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-(methylthio)nicotinic acid has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, nicotinic acid derivatives have shown efficacy in treating diseases such as Alzheimer’s and kidney diseases . In medicine, these compounds are used to reduce high levels of fats in the blood and to treat vitamin deficiencies . Industrially, nicotinic acid derivatives are used in the production of various pharmaceuticals and as additives in animal feed .
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-(methylthio)nicotinic acid involves its interaction with specific molecular targets and pathways. Nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors, which play a role in neurotransmission . These interactions can lead to various physiological effects, including the modulation of lipid metabolism and the reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-2-(methylthio)nicotinic acid can be compared with other nicotinic acid derivatives such as 2-(methylthio)nicotinic acid and 6-alkoxy-2-alkylsulfanyl-4-methylnicotinic acid . While these compounds share similar core structures, their unique functional groups confer different chemical properties and biological activities.
Eigenschaften
Molekularformel |
C10H11NO3S |
|---|---|
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-methylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S/c1-15-9-8(10(12)13)4-7(5-11-9)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
IHVCKJBJDZAKNX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=N1)OC2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


